molecular formula C6H5Cl2N3 B14758937 (E)-1-((2,4-dichloropyridin-3-yl)methylene)hydrazine

(E)-1-((2,4-dichloropyridin-3-yl)methylene)hydrazine

Cat. No.: B14758937
M. Wt: 190.03 g/mol
InChI Key: QTUAELBOOBZBQT-QDEBKDIKSA-N
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Description

(E)-1-((2,4-dichloropyridin-3-yl)methylene)hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-((2,4-dichloropyridin-3-yl)methylene)hydrazine typically involves the condensation reaction between 2,4-dichloro-3-pyridinecarboxaldehyde and hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-((2,4-dichloropyridin-3-yl)methylene)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone to hydrazine derivatives.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-1-((2,4-dichloropyridin-3-yl)methylene)hydrazine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-((2-chloropyridin-3-yl)methylene)hydrazine
  • (E)-1-((4-chloropyridin-3-yl)methylene)hydrazine
  • (E)-1-((2,4-difluoropyridin-3-yl)methylene)hydrazine

Uniqueness

(E)-1-((2,4-dichloropyridin-3-yl)methylene)hydrazine is unique due to the presence of two chlorine atoms on the pyridine ring, which can influence its reactivity and biological activity. The specific substitution pattern can affect the compound’s electronic properties and interactions with other molecules.

Properties

Molecular Formula

C6H5Cl2N3

Molecular Weight

190.03 g/mol

IUPAC Name

(E)-(2,4-dichloropyridin-3-yl)methylidenehydrazine

InChI

InChI=1S/C6H5Cl2N3/c7-5-1-2-10-6(8)4(5)3-11-9/h1-3H,9H2/b11-3+

InChI Key

QTUAELBOOBZBQT-QDEBKDIKSA-N

Isomeric SMILES

C1=CN=C(C(=C1Cl)/C=N/N)Cl

Canonical SMILES

C1=CN=C(C(=C1Cl)C=NN)Cl

Origin of Product

United States

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